Cas no 610-68-4 (2-(carbamoylamino)benzoic acid)
2-(carbamoylamino)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-[(aminocarbonyl)amino]-
- 2-(carbamoylamino)benzoic acid
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- Inchi: 1S/C8H8N2O3/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13)
- InChI Key: WIVRIZOJCNHCPS-UHFFFAOYSA-N
- SMILES: NC(NC1C(C(=O)O)=CC=CC=1)=O
Computed Properties
- Exact Mass: 180.05354
Experimental Properties
- PSA: 92.42
2-(carbamoylamino)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B427873-25mg |
2-(carbamoylamino)benzoic acid |
610-68-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427873-50mg |
2-(carbamoylamino)benzoic acid |
610-68-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B427873-250mg |
2-(carbamoylamino)benzoic acid |
610-68-4 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-65852-0.05g |
2-(carbamoylamino)benzoic acid |
610-68-4 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-65852-0.1g |
2-(carbamoylamino)benzoic acid |
610-68-4 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-65852-0.25g |
2-(carbamoylamino)benzoic acid |
610-68-4 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-65852-0.5g |
2-(carbamoylamino)benzoic acid |
610-68-4 | 95.0% | 0.5g |
$271.0 | 2025-03-21 | |
| Enamine | EN300-65852-1.0g |
2-(carbamoylamino)benzoic acid |
610-68-4 | 95.0% | 1.0g |
$371.0 | 2025-03-21 | |
| Enamine | EN300-65852-2.5g |
2-(carbamoylamino)benzoic acid |
610-68-4 | 95.0% | 2.5g |
$726.0 | 2025-03-21 | |
| Enamine | EN300-65852-5.0g |
2-(carbamoylamino)benzoic acid |
610-68-4 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 |
2-(carbamoylamino)benzoic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-(carbamoylamino)benzoic acid
2-(Carbamoylamino)Benzoic Acid: A Comprehensive Overview
2-(Carbamoylamino)benzoic acid (CAS No. 610-68-4) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This comprehensive overview delves into the chemical structure, physical properties, synthesis methods, and potential applications of this compound, providing a detailed understanding of its role in modern research and development.
Chemical Structure and Physical Properties: 2-(Carbamoylamino)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H8N2O3. The compound features a benzene ring substituted with a carboxylic acid group and an amide group. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various synthetic transformations. The compound is typically a white crystalline solid with a melting point of approximately 190-192°C. It is soluble in water and polar organic solvents such as methanol and ethanol.
Synthesis Methods: The synthesis of 2-(carbamoylamino)benzoic acid can be achieved through several routes. One common method involves the reaction of 2-aminobenzoic acid with urea in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate amide, which then undergoes hydrolysis to yield the final product. Another approach involves the reaction of 2-cyanobenzoic acid with ammonia or ammonium hydroxide, followed by hydrolysis to form the amide group. These methods are well-documented in the literature and have been optimized for high yields and purity.
Pharmaceutical Applications: 2-(Carbamoylamino)benzoic acid has garnered attention in the pharmaceutical industry due to its potential as a lead compound for drug development. Recent studies have explored its use as an inhibitor of specific enzymes involved in various diseases. For instance, research has shown that derivatives of 2-(carbamoylamino)benzoic acid exhibit potent inhibitory activity against carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and hypertension. Additionally, some derivatives have demonstrated anti-inflammatory and analgesic properties, making them promising candidates for further investigation.
Mechanistic Insights: The biological activity of 2-(carbamoylamino)benzoic acid is attributed to its ability to interact with specific protein targets. Molecular docking studies have revealed that the compound can bind to the active site of carbonic anhydrase, blocking its catalytic activity. This interaction is facilitated by hydrogen bonding between the carboxylic acid and amide groups of the compound and key residues in the enzyme's active site. Understanding these interactions at a molecular level provides valuable insights for designing more potent and selective inhibitors.
Safety Considerations: While 2-(carbamoylamino)benzoic acid is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a cool, dry place away from incompatible materials. Additionally, any waste generated during synthesis or experimentation should be disposed of according to local regulations.
FUTURE DIRECTIONS: The ongoing research on 2-(carbamoylamino)benzoic acid holds promise for advancing our understanding of its biological activities and potential therapeutic applications. Future studies may focus on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy and selectivity. Additionally, efforts to develop novel derivatives with improved pharmacological properties are likely to continue, driven by the need for new treatments for various diseases.
In conclusion, 2-(carbamoylamino)bEnzOiC acId) (CAS No. 610-68-4) is a multifaceted compound with significant potential in pharmaceuticals and chemical synthesis. Its unique chemical structure and biological activities make it a valuable subject for further research and development.
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